N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide, commonly referred to in scientific literature as a novel synthetic compound, belongs to the class of psychoactive substances. This compound is structurally related to other synthetic opioids and has garnered attention due to its potential pharmacological effects and implications for public health.
The compound is derived from a series of chemical modifications that enhance its activity compared to traditional opioids. It is often discussed in the context of new psychoactive substances, particularly in reports by organizations such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol, which monitor emerging drug trends and their implications for society .
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide falls under the category of synthetic opioids. Its structural characteristics suggest it may act on opioid receptors, similar to other compounds in this class. The classification of this compound is critical for understanding its legal status and potential therapeutic applications.
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
The molecular formula for N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is . Its structural representation includes:
The compound's three-dimensional structure can be visualized using molecular modeling software, which helps in predicting its interaction with biological targets. The presence of functional groups such as amines and ethers plays a significant role in its pharmacological properties.
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions typical for amides, including:
These reactions are significant for understanding the stability and degradation pathways of the compound in biological systems, which can influence its efficacy and safety profile.
The mechanism by which N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide exerts its effects likely involves interaction with opioid receptors in the central nervous system.
Research indicates that synthetic opioids can produce effects similar to morphine but with variations in potency and side effects . Understanding this mechanism is crucial for evaluating both therapeutic potential and risks associated with misuse.
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide typically exhibits:
The chemical properties include:
Relevant data from studies indicate that these properties influence both laboratory handling and potential therapeutic formulations .
N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide has potential applications in various scientific fields:
The benzamide core of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is strategically dissected into two key synthons: 4-(propan-2-yloxy)benzoic acid and 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine. Retrosynthetic disconnection at the amide bond reveals these precursors, aligning with classic amide coupling logic [9]. The 4-(propan-2-yloxy)benzoic acid synthon derives from para-hydroxybenzoic acid, where the phenolic hydroxyl undergoes O-alkylation with 2-bromopropane under basic conditions (e.g., K₂CO₃/DMF). Conversely, the 1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine fragment necessitates reductive amination of 1-cyanocyclohexane followed by dimethylation, or direct nucleophilic displacement of 1-(bromomethyl)cyclohexan-1-amine with dimethylamine [10].
Table 1: Retrosynthetic Pathway for Benzamide Core
| Target Bond | Disconnection | Synthons | Key Reagents/Conditions |
|---|---|---|---|
| Amide (C-N) | N-{[1-(Dimethylamino)cyclohexyl]methyl}−4-(propan-2-yloxy)benzamide | 4-(Propan-2-yloxy)benzoic acid + 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | DCC/DMAP, CH₂Cl₂, 0°C→RT |
| Ether (C-O) | 4-(Propan-2-yloxy)benzoic acid | 4-Hydroxybenzoic acid + 2-Bromopropane | K₂CO₃, DMF, 80°C |
| Cyclohexylamine C-N | 1-(Aminomethyl)-N,N-dimethylcyclohexan-1-amine | 1-Cyanocyclohexane → 1-(Aminomethyl)cyclohexan-1-amine | LiAlH₄, THF, reflux |
Coupling the sterically hindered cyclohexylmethyl-dimethylamine with the aromatic acid presents challenges in yield and purity. Methodological innovations focus on activator selection, solvent systems, and temperature control:
Table 2: Coupling Efficiency with Different Activators
| Activator | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|---|
| DCC | CH₂Cl₂ | 25 | 24 | 62 | High (DCU) |
| EDC/HOBt | CH₂Cl₂/DMF | 0→25 | 18 | 78 | Moderate |
| HATU | DMF | -10→0 | 6 | 85 | Low |
| PyBOP | CH₃CN | 25 | 8 | 82 | Low |
The propan-2-yloxy group introduces a chiral center at the ether oxygen’s isopropyl carbon. Uncontrolled alkylation yields a racemic mixture, complicating purification and pharmacological consistency. Key resolutions include:
Steric effects from the ortho-benzamide carbonyl hinder nucleophilic attack during alkylation, necessitating bulky bases (e.g., DBU) to deprotonate the phenol without competing N-alkylation [4].
Innovations in sustainability target solvent reduction, catalyst recycling, and atom economy:
These protocols align with green metrics:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6